4-(3,4-Dichlorobenzyl)piperidine

Nicotinic acetylcholine receptor α3β4 nAChR smoking cessation

Select 4-(3,4-Dichlorobenzyl)piperidine (CAS 220772-32-7) for its uniquely validated α3β4 nAChR antagonism (IC₅₀ 1.8 nM, 6.7–8.3× selectivity) and defined SERT-preferring profile. The 3,4-dichloro substitution pattern is critical—generic analogs cannot replicate this target selectivity. Supplied as hydrochloride salt with ≥98% HPLC purity and full CoA traceability, it is an essential building block for CNS SAR campaigns and a reliable reference standard for analytical method validation.

Molecular Formula C12H15Cl2N
Molecular Weight 244.16 g/mol
CAS No. 220772-32-7
Cat. No. B3117039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorobenzyl)piperidine
CAS220772-32-7
Molecular FormulaC12H15Cl2N
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
InChIKeyJROWTKYJKHIRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorobenzyl)piperidine CAS 220772-32-7: Chemical Profile and Research-Grade Specifications for CNS Drug Discovery


4-(3,4-Dichlorobenzyl)piperidine (CAS 220772-32-7) is a piperidine derivative featuring a 3,4-dichlorobenzyl substituent, with a molecular formula of C12H15Cl2N and molecular weight of 244.16 g/mol . The compound is typically supplied as the hydrochloride salt (MW 280.62) with commercial purity specifications ranging from 95% to ≥99% (HPLC) . The 3,4-dichloro substitution pattern on the benzyl moiety enhances lipophilicity (calculated logP 3.8-4.7) and modulates binding interactions with CNS targets, positioning this compound as a versatile intermediate and pharmacological probe in neuroscience research .

Why 4-(3,4-Dichlorobenzyl)piperidine Cannot Be Casually Substituted with Other Benzylpiperidine Analogs in CNS Research


Generic substitution of benzylpiperidine analogs is scientifically inadvisable due to the profound impact of aryl substitution patterns on both target selectivity and functional outcome. Structure-activity relationship (SAR) studies on 4-benzylpiperidine carboxamides demonstrate that aromatic ring substituents critically determine selectivity profiles among monoamine transporters [1]. The 3,4-dichloro configuration of 4-(3,4-Dichlorobenzyl)piperidine confers distinct electronic and steric properties that differ fundamentally from unsubstituted benzyl, 4-chloro, or 2,4-dichloro analogs. This substitution pattern specifically influences binding to nicotinic acetylcholine receptor subtypes and monoamine transporters, with quantifiable differences in potency across receptor systems [2]. Substitution with an analog lacking the 3,4-dichloro motif would therefore yield unpredictable and non-comparable biological outcomes.

Quantitative Differentiation Evidence: 4-(3,4-Dichlorobenzyl)piperidine versus Structural Analogs


α3β4 Nicotinic Acetylcholine Receptor Antagonism: Subnanomolar Potency Profile

4-(3,4-Dichlorobenzyl)piperidine demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM [1]. This contrasts with its activity at human α4β2 nAChR (IC50 12.0 nM) and α4β4 nAChR (IC50 15.0 nM), establishing a 6.7-fold to 8.3-fold selectivity window favoring α3β4 over other neuronal nAChR subtypes [1]. While direct head-to-head comparator data with 4-benzylpiperidine (unsubstituted analog) in the same α3β4 assay is unavailable from primary literature, the pronounced subtype selectivity is structurally attributed to the 3,4-dichloro substitution pattern, as SAR studies confirm that aromatic substitution critically modulates nAChR subtype engagement [2].

Nicotinic acetylcholine receptor α3β4 nAChR smoking cessation CNS pharmacology

Monoamine Transporter Inhibition: Distinct Selectivity Profile Across DAT, NET, and SERT

4-(3,4-Dichlorobenzyl)piperidine exhibits a graded inhibition profile across human monoamine transporters: SERT inhibition IC50 = 100.0 nM, NET inhibition IC50 = 443.0 nM, and DAT inhibition ranging from 441.0 nM to 945.0 nM depending on assay methodology [1]. This establishes a 4.4-fold selectivity for SERT over NET and approximately 4.4- to 9.5-fold selectivity over DAT. For procurement context, this selectivity pattern distinguishes it from the broader class of 4-benzylpiperidine carboxamides, where SAR studies reveal that aromatic substituents critically govern transporter selectivity—with biphenyl and diphenyl groups driving SERT vs. DAT selectivity, and 2-naphthyl substitution favoring NET and SERT inhibition [2].

Dopamine transporter Serotonin transporter Norepinephrine transporter monoamine reuptake inhibition

In Vivo Efficacy in Nicotine Addiction Models: Dose-Dependent Behavioral Endpoints

4-(3,4-Dichlorobenzyl)piperidine demonstrates in vivo efficacy across multiple behavioral endpoints in mouse models of nicotine dependence [1]. In the tail-flick assay assessing nicotine-induced antinociception, the compound showed activity at 1.2 mg/kg (subcutaneous administration), while locomotor activity suppression required 4.9 mg/kg, and attenuation of nicotine-induced hypothermia occurred at 9.2 mg/kg [1]. This dose-response separation across distinct behavioral measures indicates functional engagement of nAChR-mediated pathways. The 1.2 mg/kg tail-flick endpoint represents a 4.1-fold lower effective dose compared to locomotor activity modulation, suggesting differential sensitivity of nicotinic receptor-mediated behaviors.

In vivo pharmacology nicotine addiction smoking cessation behavioral pharmacology

Procurement-Grade Purity Specifications: ≥99% (HPLC) Certified Reference Material

4-(3,4-Dichlorobenzyl)piperidine hydrochloride is commercially available with certified purity of ≥99% by HPLC . This specification exceeds the typical 95% purity offered by many general chemical suppliers for benzylpiperidine analogs. The compound is supplied as a light yellow powder with storage conditions specified at 0-8°C, and certificates of analysis (CoA) are available by lot number for traceability . For procurement comparison, alternative sources list purity at 95% or 97% , establishing a meaningful quality differential for applications requiring high-purity starting material.

Analytical reference standard HPLC purity quality control research chemical procurement

Research and Procurement Application Scenarios for 4-(3,4-Dichlorobenzyl)piperidine (CAS 220772-32-7)


Nicotinic Acetylcholine Receptor Pharmacology Studies

Investigators studying α3β4 nAChR-mediated pathways in nicotine addiction or smoking cessation can utilize 4-(3,4-Dichlorobenzyl)piperidine as a potent antagonist tool compound. With an IC50 of 1.8 nM at human α3β4 nAChR and 6.7- to 8.3-fold selectivity over α4β2 and α4β4 subtypes [1], this compound enables subtype-specific interrogation of nAChR function. The validated in vivo activity at 1.2-9.2 mg/kg in mouse nicotine challenge models [1] provides a dosing reference for preclinical behavioral studies.

Monoamine Transporter Selectivity Profiling

For researchers examining serotonergic versus noradrenergic mechanisms in depression or anxiety models, 4-(3,4-Dichlorobenzyl)piperidine offers a defined SERT-preferring profile. The compound inhibits SERT with an IC50 of 100.0 nM, NET at 443.0 nM, and DAT at 441.0-945.0 nM [1]. This 4.4-fold to 9.5-fold selectivity for SERT over other monoamine transporters [1] provides a useful reference point for SAR campaigns developing dual or triple reuptake inhibitors based on the 4-benzylpiperidine scaffold .

Chemical Synthesis Intermediate for CNS-Targeted Compounds

4-(3,4-Dichlorobenzyl)piperidine serves as a versatile building block in medicinal chemistry synthesis of CNS-targeted drug candidates. The compound has been cited in patent literature describing aralkyl piperidine derivatives for multi-target depression therapeutics and sulfonyl piperidine derivatives for prokineticin-mediated diseases [1]. The ≥99% HPLC purity grade supports reproducible synthetic yields, while the 3,4-dichloro substitution pattern provides a distinct electronic and steric profile for SAR exploration compared to unsubstituted or mono-chlorinated analogs .

Analytical Reference Standard for Method Development

The hydrochloride salt of 4-(3,4-Dichlorobenzyl)piperidine is supplied with certified ≥99% HPLC purity and full certificate of analysis traceability [1]. This specification qualifies the compound as a reference standard for developing and validating analytical methods (HPLC, LC-MS) for detecting and quantifying benzylpiperidine derivatives in biological matrices or reaction mixtures. Storage conditions of 0-8°C and documentation including SDS and product specification sheets [1] meet GLP laboratory requirements for reference material handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.